molecular formula C13H14O B6172780 tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one CAS No. 56129-78-3

tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one

Cat. No.: B6172780
CAS No.: 56129-78-3
M. Wt: 186.2
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Description

Tricyclo[7220,2,7]trideca-2,4,6-trien-8-one is a polycyclic aromatic hydrocarbon with a highly cyclized structure It belongs to the family of polycyclic aromatic hydrocarbons, which are organic compounds composed of fused aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of cycloaddition reactions, where dienes and dienophiles react to form the tricyclic structure. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one has several scientific research applications, including:

    Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one can be compared with other polycyclic aromatic hydrocarbons, such as:

    Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.

    Anthracene: Composed of three fused benzene rings in a linear arrangement.

    Phenanthrene: Similar to anthracene but with a different ring fusion pattern.

The uniqueness of this compound lies in its tricyclic structure, which imparts distinct chemical and physical properties compared to other polycyclic aromatic hydrocarbons.

Properties

CAS No.

56129-78-3

Molecular Formula

C13H14O

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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